molecular formula C12H14N6O B4258050 3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole

Cat. No.: B4258050
M. Wt: 258.28 g/mol
InChI Key: XIXWGTFECOUCSA-UHFFFAOYSA-N
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Description

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The imidazole and pyrazole rings can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylimidazolium methylsulfonate: Another imidazole-based compound with different functional groups.

    (1R,5S)-3-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-7-{4-[(1E)-1-propen-1-yl]phenyl}-3,6-diazabicyclo[3.1.1]heptane: A compound with a similar imidazole ring but different overall structure.

Uniqueness

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole is unique due to its combination of imidazole, pyrazole, and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research.

Properties

IUPAC Name

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c1-18-7-10(13-8-18)12-16-11(19-17-12)4-2-3-9-5-14-15-6-9/h5-8H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXWGTFECOUCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NOC(=N2)CCCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
Reactant of Route 6
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3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole

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